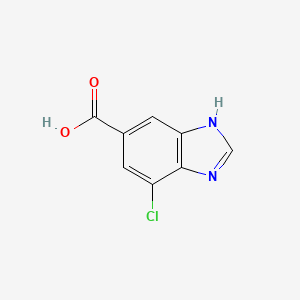

4-chloro-1H-benzimidazole-6-carboxylic acid

概要

説明

4-chloro-1H-benzimidazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of a chlorine atom at the 4-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-benzimidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with a carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

化学反応の分析

Types of Reactions

4-chloro-1H-benzimidazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties.

科学的研究の応用

4-chloro-1H-benzimidazole-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of dyes, pigments, and other functional materials.

作用機序

The mechanism of action of 4-chloro-1H-benzimidazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorine atom and carboxylic acid group can influence its binding affinity and specificity towards molecular targets.

類似化合物との比較

Similar Compounds

- 4-chloro-1H-benzimidazole-5-carboxylic acid

- 4-chloro-1H-benzimidazole-7-carboxylic acid

- 1H-benzimidazole-6-carboxylic acid

Uniqueness

4-chloro-1H-benzimidazole-6-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the formation of specific derivatives that may not be easily accessible from other similar compounds.

生物活性

4-Chloro-1H-benzimidazole-6-carboxylic acid is a derivative of the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in antimicrobial, antiviral, and anticancer therapies. The unique structural features of this compound, particularly the presence of a chlorine atom and a carboxylic acid group, contribute to its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound primarily involves its ability to interact with enzymes and receptors, modulating their activity. This compound may act as an inhibitor or modulator, affecting pathways related to cell proliferation and apoptosis. The carboxylic acid group enhances solubility and bioavailability, while the chlorine atom can influence binding affinity to target proteins .

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown promising results against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Antiviral Activity

Research indicates that derivatives of benzimidazole, including this compound, possess antiviral properties. These compounds have been evaluated against viruses such as respiratory syncytial virus (RSV) and HIV, demonstrating their potential as antiviral agents by inhibiting viral replication .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the growth of cancer cell lines through mechanisms such as topoisomerase inhibition and induction of apoptosis. For example, one study reported that this compound significantly reduced cell viability in breast cancer cell lines by interfering with DNA synthesis and cell cycle progression .

Comparative Analysis with Similar Compounds

A comparison of this compound with other benzimidazole derivatives highlights its unique properties:

| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-Chloro-1H-benzimidazole-5-carboxylic acid | Moderate | Low | Moderate |

| 1H-benzimidazole-6-carboxylic acid | Low | Moderate | Low |

This table illustrates that while several benzimidazole derivatives possess biological activities, this compound stands out for its combined antimicrobial, antiviral, and anticancer effects.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited an MIC of 50 μg/ml against Staphylococcus aureus, outperforming conventional antibiotics like ampicillin .

- Antiviral Properties : A study highlighted its effectiveness against RSV, showing a significant reduction in viral load in treated cell cultures compared to untreated controls .

- Cancer Cell Line Studies : In experiments involving breast cancer cell lines (e.g., MDA-MB-231), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

特性

IUPAC Name |

7-chloro-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPCUMSBOIRTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。